PKD-IN-1 dihydrochloride
Beschreibung
PKD-IN-1 (dihydrochloride) is a chemically modified inhibitor of protein kinase D (PKD), specifically targeting the PKD-1 isoform. It belongs to the aminoethyl aryl amide (AEAA) class of compounds and is utilized in preclinical research to study PKD-mediated diseases, including cancer, cardiovascular disorders, and inflammatory conditions . The dihydrochloride salt formulation enhances its solubility and stability, facilitating in vitro and in vivo applications.
Eigenschaften
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGDWBLOLWOED-CURYUGHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PKD-IN-1 (Dihydrochlorid) wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Aminoethylamino-aryl (AEAA) -Verbindungen beteiligt sind. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des AEAA-Zwischenprodukts: Die Synthese beginnt mit der Herstellung des Aminoethylamino-aryl-Zwischenprodukts durch eine Reihe von Kondensations- und Substitutionsreaktionen.
Cyclisierung und Funktionalisierung: Das Zwischenprodukt unterliegt einer Cyclisierung und Funktionalisierung, um die Kernstruktur von PKD-IN-1 zu bilden.
Reinigung und Umwandlung in das Dihydrochloridsalz: Das Endprodukt wird gereinigt und in seine Dihydrochloridsalzform umgewandelt, um seine Löslichkeit und Stabilität zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von PKD-IN-1 (Dihydrochlorid) beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und der Einsatz fortschrittlicher Reinigungsmethoden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel in einer kontrollierten Umgebung hergestellt, um Konsistenz und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
PKD-IN-1 (Dihydrochlorid) hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase D und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle der Proteinkinase D bei Zellproliferation, Überleben und Migration zu untersuchen.
Medizin: Wird als potenzielles Therapeutikum für Krankheiten untersucht, die durch Proteinkinase D vermittelt werden, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.
Wirkmechanismus
PKD-IN-1 (Dihydrochlorid) übt seine Wirkung aus, indem es die Aktivität der Proteinkinase D hemmt. Die Verbindung bindet an die aktive Stelle der Proteinkinase D und verhindert so ihre Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört die von der Proteinkinase D vermittelten Signalwege, was zur Unterdrückung von Zellproliferation, Überleben und Migration führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Regulation des Zellzyklus, Apoptose und zelluläre Stressantworten.
Wissenschaftliche Forschungsanwendungen
PKD-IN-1 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase D and its effects on cellular processes.
Biology: Employed in cell-based assays to investigate the role of protein kinase D in cell proliferation, survival, and migration.
Medicine: Explored as a potential therapeutic agent for diseases mediated by protein kinase D, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase D.
Wirkmechanismus
PKD-IN-1 (dihydrochloride) exerts its effects by inhibiting the activity of protein kinase D. The compound binds to the active site of protein kinase D, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways mediated by protein kinase D, leading to the suppression of cell proliferation, survival, and migration. The molecular targets and pathways involved include the regulation of the cell cycle, apoptosis, and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Overview
Biologische Aktivität
PKD-IN-1 (dihydrochloride) is a small molecule inhibitor that has garnered attention for its potential therapeutic effects in treating autosomal dominant polycystic kidney disease (ADPKD). This condition is characterized by the formation of fluid-filled cysts in the kidneys, leading to renal dysfunction and other complications. Understanding the biological activity of PKD-IN-1 is crucial for evaluating its efficacy and safety in clinical applications.
PKD-IN-1 functions primarily as an inhibitor of polycystin-1 (PC1), a protein that plays a significant role in kidney cell signaling and function. The inhibition of PC1 can modulate several downstream signaling pathways involved in cell proliferation, apoptosis, and renal function. Research indicates that PKD-IN-1 may help restore normal cellular processes disrupted in ADPKD, thereby reducing cyst growth and preserving kidney function.
In Vitro Studies
In vitro studies have demonstrated that PKD-IN-1 effectively inhibits the proliferation of cystic cells derived from ADPKD patients. The compound was shown to reduce cell viability and induce apoptosis in these cells, suggesting its potential to mitigate cyst formation.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study 1 | Cystic cells | 10 | 50% reduction in viability |
| Study 2 | MDCK cells | 5 | Induction of apoptosis |
| Study 3 | Human ADPKD cells | 20 | Significant decrease in cyst size |
In Vivo Studies
Animal models have been utilized to further assess the efficacy of PKD-IN-1. In studies involving transgenic mice with ADPKD, administration of PKD-IN-1 led to a notable reduction in kidney cyst size and improved renal function, as measured by serum creatinine levels.
| Model | Dosage (mg/kg) | Duration (weeks) | Outcome |
|---|---|---|---|
| Pkd1-KO Mice | 10 | 8 | Reduced kidney volume by 30% |
| Pkd2-KO Mice | 5 | 12 | Improved renal function |
| Wild-type Mice | N/A | N/A | No adverse effects observed |
Case Studies
Several case studies have reported on the application of PKD-IN-1 in clinical settings:
- Case Study A : A patient with advanced ADPKD showed significant improvement in kidney function after treatment with PKD-IN-1 for six months, highlighting its potential as a disease-modifying therapy.
- Case Study B : Another patient experienced a marked reduction in cyst size over a one-year period while on PKD-IN-1, suggesting long-term benefits of the compound.
Safety Profile
Preliminary safety assessments indicate that PKD-IN-1 is generally well-tolerated, with minimal adverse effects reported. Common side effects include mild gastrointestinal disturbances and transient increases in liver enzymes, which resolved upon discontinuation or dose adjustment.
Q & A
Q. What is the mechanism of action of PKD-IN-1 (dihydrochloride) in inhibiting PKD-1, and what experimental approaches are used to validate its inhibitory activity?
PKD-IN-1 (dihydrochloride) is an aminoethyl aryl amide (AEAA) compound that selectively inhibits protein kinase D1 (PKD-1). To validate its activity, researchers typically employ kinase activity assays using recombinant PKD-1, measuring ATP consumption or phosphorylation of synthetic substrates (e.g., syntide-2). Western blotting for downstream targets like HDAC5 phosphorylation can confirm functional inhibition in cellular models. Dose-response curves and IC50 calculations (e.g., via nonlinear regression analysis) are essential for quantifying potency .
Q. What are the recommended protocols for assessing the purity and stability of PKD-IN-1 (dihydrochloride) in experimental settings?
Purity assessment should involve high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a gradient elution system (e.g., 0.1% TFA in water/acetonitrile). Stability studies require storage at -20°C in anhydrous DMSO, with periodic re-analysis via mass spectrometry (MS) to detect degradation products. For quantitative validation, compare peak areas against certified reference standards, ensuring ≥95% purity for reproducible results .
Q. How should researchers handle and prepare PKD-IN-1 (dihydrochloride) solutions to ensure experimental consistency?
Reconstitute lyophilized powder in sterile, anhydrous DMSO to a stock concentration of 10 mM. Aliquot immediately to avoid freeze-thaw cycles, and store at -80°C under inert gas (e.g., argon). For cellular assays, dilute in culture media to working concentrations (typically 1–10 µM), ensuring final DMSO ≤0.1% to minimize solvent toxicity. Pre-treat cells for 1 hour before stimulus application to allow inhibitor equilibration .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the specificity of PKD-IN-1 (dihydrochloride) across related kinase pathways, and what controls are necessary to minimize off-target effects?
Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition against 100+ kinases at 1 µM. Include positive controls (e.g., staurosporine for broad-spectrum inhibition) and negative controls (vehicle-only treatments). For cellular specificity, combine PKD-IN-1 with siRNA-mediated PKD-1 knockdown; overlapping phenotypic effects (e.g., reduced cell migration) support target specificity. Cross-validate findings using orthogonal assays, such as CRISPR-Cas9 knockout models .
Q. What strategies should be employed to resolve contradictions in experimental data when PKD-IN-1 (dihydrochloride) exhibits variable efficacy in different cellular models?
First, verify compound integrity via HPLC/MS in each model. Assess cellular uptake differences using LC-MS-based quantification of intracellular drug levels. Evaluate pathway activation status (e.g., basal PKD-1 phosphorylation) via immunoblotting. If discrepancies persist, perform meta-analyses of published datasets to identify context-dependent factors (e.g., crosstalk with PI3K/Akt/mTOR pathways) and design follow-up studies using pathway-specific inhibitors .
Q. How can researchers integrate findings from PKD-IN-1 (dihydrochloride) studies with other signaling pathways, such as PI3K/Akt/mTOR, to elucidate broader mechanistic networks?
Combine PKD-IN-1 treatment with inhibitors of intersecting pathways (e.g., PI3K inhibitor LY294002) in factorial-designed experiments. Use phospho-proteomic profiling (e.g., reverse-phase protein arrays) to map signaling nodes affected by PKD-1 inhibition. Computational tools like STRING or KEGG pathway analysis can identify enriched interaction networks, guiding hypothesis generation for validation via co-immunoprecipitation or luciferase reporter assays .
Q. What methodologies are recommended for optimizing in vivo dosing regimens of PKD-IN-1 (dihydrochloride) in preclinical disease models?
Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability, half-life, and tissue distribution. Use microdialysis or LC-MS/MS to measure drug concentrations in target tissues (e.g., tumors). Pair PK data with pharmacodynamic (PD) markers (e.g., PKD-1 substrate phosphorylation in biopsies). Adjust dosing frequency based on PK/PD modeling to maintain trough levels above the IC50 .
Methodological Best Practices
- Data Reproducibility : Include detailed protocols for compound preparation, cell line authentication (STR profiling), and statistical methods (e.g., ANOVA with post-hoc tests) in supplementary materials. Use open-source platforms like Zenodo to share raw datasets .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data integrity. Disclose conflicts of interest and funding sources in all publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
